Marsdekoiside C
Description
Marsdekoiside C is a pregnane glycoside ester first isolated from Marsdenia koi Tsiang (萝藦科植物大叶牛奶菜) via methanol extraction and chromatographic techniques . Its structure was elucidated through IR, ¹H-NMR, ¹³C-NMR, and FAB-MS analyses, confirming a pregnane backbone with glycosidic substitutions . Key physicochemical properties include:
- Molecular formula: Not explicitly stated in evidence, but inferred to align with related compounds (e.g., Marsdekoiside A: C₃₄H₅₄O₁₂) .
- Physical state: White amorphous powder .
- Melting point: 156–158°C .
- Optical rotation: [α]D = +25° (c = 0.20, methanol) .
- Pharmacological activity: Exhibits anti-fertility effects in female SD rats without estrogenic activity, suggesting a unique mechanism distinct from hormonal pathways .
Properties
CAS No. |
139502-16-2 |
|---|---|
Molecular Formula |
C46H76O18 |
Molecular Weight |
917.1 g/mol |
IUPAC Name |
[17-(1-acetyloxyethyl)-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C46H76O18/c1-22-36(49)40(56-11)37(50)41(59-22)64-39-24(3)58-35(20-31(39)55-10)63-38-23(2)57-34(19-30(38)54-9)62-29-13-14-42(7)28(18-29)12-15-45(52)32(42)21-33(61-27(6)48)43(8)44(51,16-17-46(43,45)53)25(4)60-26(5)47/h22-25,28-41,49-53H,12-21H2,1-11H3 |
InChI Key |
QWXNVJDFMDISDX-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)OC(=O)C)O)O)C)OC(=O)C)O)C)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)OC(=O)C)O)O)C)OC(=O)C)O)C)C)C)O)OC)O |
Synonyms |
12,20-di-O-acetyl-dihydrosarcostin-3-O-3-O-methyl-6-deoxy-beta-D-allopyranosyl-(1-4)-O-beta-D-oleandropyranosyl-(1-4)-O-beta-D-cymaropyranoside marsdekoiside C |
Origin of Product |
United States |
Comparison with Similar Compounds
Marsdekoiside A and B
- Source : Marsdenia koi .
- Structural differences : Marsdekoiside A and B differ in glycosylation patterns and ester groups. For example, Marsdekoiside A lacks specific methoxy groups present in this compound .
- Activity : Both demonstrate anti-fertility effects but with varying potency. Marsdekoiside A showed higher efficacy in animal models compared to this compound .
Marsdekoiside D
Verrucoside
- Source : Gorgonian Eunicella verrucosa .
- Structural differences : Shares a pregnane core but includes a rare tetrasaccharide moiety, differentiating it from this compound’s simpler glycosylation .
- Activity : Cytotoxic against cancer cells (e.g., P388 murine leukemia), contrasting with this compound’s reproductive activity .
Marsuposide
- Source : Pterocarpus marsupium heartwood .
- Structural differences: Contains a hydroxybenzofuranone unit absent in this compound .
- Activity: No explicit anti-fertility data; historically used in traditional medicine for metabolic disorders .
Functional and Structural Comparison Table
| Compound | Source | Molecular Formula* | Melting Point (°C) | Optical Rotation ([α]D) | Key Activity |
|---|---|---|---|---|---|
| This compound | Marsdenia koi | C₃₄H₅₄O₁₂ (inferred) | 156–158 | +25° (MeOH) | Anti-fertility |
| Marsdekoiside A | Marsdenia koi | C₃₄H₅₄O₁₂ | Not reported | +18.6° (MeOH) | Anti-fertility |
| Marsdekoiside D | Marsdenia tenacissima | C₃₅H₅₆O₁₃ | 156–158 | +23° (C₅D₅N) | Anti-tumor |
| Verrucoside | Eunicella verrucosa | C₄₃H₆₈O₁₈ | Not reported | -12.3° (MeOH) | Cytotoxic |
| Marsuposide | Pterocarpus marsupium | C₂₉H₃₈O₁₀ | 156–158 | +8.4° (MeOH) | Metabolic regulation |
*Molecular formulas inferred or derived from structural descriptions in evidence.
Key Findings and Implications
Structural Determinants of Activity :
- The anti-fertility activity of this compound and its analogs (A, B) correlates with specific glycosylation patterns and ester groups, as altering these moieties (e.g., in Verrucoside or Marsuposide) shifts pharmacological outcomes .
- Cytotoxicity in Verrucoside may arise from its complex tetrasaccharide chain enhancing membrane interaction .
Source-Diverse Bioactivity :
- Pregnane glycosides from Marsdenia species predominantly target reproductive or oncological pathways, whereas marine-derived analogs (e.g., Verrucoside) exhibit broader cytotoxicity .
Research Gaps: Limited data exist on this compound’s exact molecular targets and pharmacokinetics. Comparative studies with Marsdekoiside D could clarify structure-activity relationships in anti-tumor vs. anti-fertility effects .
Q & A
Q. How can conflicting results between computational predictions and experimental data for this compound be reconciled?
- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations or adjust docking scoring functions. Validate in silico predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding affinity measurements. Report discrepancies in supplementary materials to guide future methodological refinements .
Tables: Key Methodological Standards
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